5-Amino-2-hydroxypyridine

Description

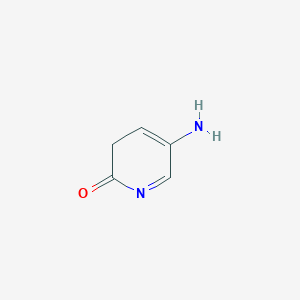

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOIKKMNCIMDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-94-3 | |

| Record name | 5-Amino-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-hydroxypyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-hydroxypyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No: 33630-94-3), a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxyl group on a pyridine scaffold, makes it an invaluable intermediate for constructing complex molecular architectures, including pyrazole amides and novel electrode materials.[1][2] This document delineates field-proven synthetic methodologies, thorough characterization protocols, and essential safety considerations to ensure both successful synthesis and safe handling.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic routes, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. The choice of a particular pathway is often dictated by the specific requirements of the research objective and the resources available. The most prevalent and reliable methods involve the reduction of a nitro-group precursor or a multi-step sequence starting from a halogenated pyridine.

Route A: Catalytic Hydrogenation of 2-Hydroxy-5-nitropyridine

This is arguably the most direct and high-yielding approach. The core of this strategy is the selective reduction of the nitro group on the pyridine ring to an amine. The causality behind this method's success lies in the high efficiency and clean conversion offered by catalytic hydrogenation, which typically minimizes the formation of byproducts.

Workflow for Synthesis via Route A

Caption: Logical workflow for the characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in solution. Samples are typically prepared by dissolving 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent like DMSO-d₆. [3]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Expected Signals (in DMSO-d₆):

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.3-7.5 ppm) corresponding to the three protons on the pyridine ring. Each will exhibit characteristic doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons.

-

Amino Protons (-NH₂): A broad singlet (approx. 5.2 ppm) that integrates to two protons. [4]The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Hydroxyl Proton (-OH): A broad singlet (approx. 8.6 ppm) that integrates to one proton. [4]Its chemical shift can be highly variable depending on concentration, temperature, and solvent.

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Expected Signals (in DMSO-d₆):

-

Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents. The carbon attached to the hydroxyl group (C2) will be significantly downfield (deshielded), while the carbons attached to the amino group (C5) and nitrogen atom will also show characteristic shifts. Approximate expected shifts based on similar structures are in the range of 110-150 ppm. [4] 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

-

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Characteristic Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Two sharp peaks typically observed in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C=C and C=N Stretch: Aromatic ring stretching vibrations appearing in the 1400-1650 cm⁻¹ region.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

-

C-N Stretch: A signal in the 1250-1350 cm⁻¹ region.

-

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Expected Data:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 110.11, corresponding to the molecular weight of C₅H₆N₂O.

-

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with this compound and the reagents used in its synthesis.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5][6]* H319: Causes serious eye irritation. [5][6]* H335: May cause respiratory irritation. [5][6] The signal word associated with this compound is "Warning". [5]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6][7]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [7] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is required. [8]* Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [6]

-

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [6]For long-term stability, store under an inert atmosphere and refrigerated (2-8°C). [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][9]

Conclusion

This compound is a valuable synthetic intermediate whose preparation can be achieved through reliable and scalable methods. The catalytic hydrogenation of 2-hydroxy-5-nitropyridine stands out as a particularly efficient route. Rigorous characterization using a suite of spectroscopic techniques (NMR, FTIR, MS) is crucial for verifying the structural integrity and purity of the final product. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently synthesize and utilize this versatile compound in their drug discovery and materials science endeavors.

References

- This compound | C5H6N2O | CID 818256. PubChem, NIH. [Link]

- Synthesis method of 2-amino-5-hydroxypyridine.

- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.

- Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]

Sources

- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]

- 2. This compound | 33630-94-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound | 33630-94-3 [sigmaaldrich.com]

- 6. fishersci.es [fishersci.es]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Structural and Tautomeric Complexity of 5-Amino-2-hydroxypyridine

An In-depth Technical Guide to the Spectral Data of 5-Amino-2-hydroxypyridine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between the molecule's structure, its tautomeric nature, and its spectral signatures, offering field-proven insights into experimental design and data interpretation.

This compound (CAS 33630-94-3, Molecular Formula: C₅H₆N₂O, Molecular Weight: 110.11 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its utility as a building block stems from its bifunctional nature, possessing both an amino and a hydroxyl group on an aromatic scaffold.

A critical aspect of this molecule's chemistry, which dictates its spectral behavior, is its existence in a tautomeric equilibrium with its pyridone form, 5-Amino-2(1H)-pyridone.[5] The position of this equilibrium is highly sensitive to the molecule's environment, particularly the polarity of the solvent.[6][7] Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents, capable of hydrogen bonding, stabilize the more polar 2-pyridone tautomer.[6][7] This phenomenon is the single most important factor in interpreting the spectral data that follows. Understanding this equilibrium is not merely academic; it is essential for predicting reaction outcomes, understanding biological activity, and ensuring analytical reproducibility.

Caption: The two tautomeric forms of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, the choice of solvent is a critical experimental parameter that directly influences which tautomer is observed.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity this compound.

-

Select a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its ability to dissolve polar compounds and slow the exchange rate of labile protons (NH, OH), making them more likely to be observed.

-

Add approximately 0.7 mL of the chosen solvent to the sample and vortex until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup (400 MHz Spectrometer or higher):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and peak shape.

-

Acquire a standard ¹H spectrum (zg30 pulse program) followed by a proton-decoupled ¹³C spectrum (zgpg30 pulse program).[8]

-

Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. Due to the influence of the electron-donating amino group and the tautomer-dependent hydroxyl/amide function, the aromatic protons exhibit a predictable pattern. The data presented below is predicted for the dominant pyridone tautomer in DMSO-d₆.

Caption: Proton and Carbon numbering for NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (Amide) | 10.5 - 11.5 | Broad Singlet | - | Labile proton, position is concentration-dependent. Characteristic of the pyridone form. |

| H-6 | 7.0 - 7.2 | Doublet | J = 2-3 Hz (meta) | Appears as a narrow doublet due to small meta-coupling with H-4. |

| H-4 | 6.8 - 7.0 | Doublet of Doublets | J = 8-9 Hz (ortho), J = 2-3 Hz (meta) | Coupled to both H-3 (ortho) and H-6 (meta). |

| H-3 | 6.0 - 6.2 | Doublet | J = 8-9 Hz (ortho) | Upfield shift due to proximity to the amide nitrogen. Coupled to H-4. |

| NH₂ (Amino) | 4.5 - 5.5 | Broad Singlet | - | Labile protons, position is concentration-dependent. |

-

Expertise & Causality: The significant downfield shift of the amide NH proton (>10 ppm) is a definitive marker for the pyridone tautomer. In the hydroxypyridine form, the OH proton would appear further upfield. The splitting patterns follow standard aromatic coupling rules: H-4 is a doublet of doublets because it "feels" both its ortho neighbor (H-3) and its meta neighbor (H-6).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 160 - 165 | Carbonyl carbon, significantly deshielded. The most downfield signal. |

| C-6 | 138 - 142 | Deshielded due to proximity to the electronegative ring nitrogen. |

| C-4 | 130 - 135 | Aromatic CH carbon. |

| C-5 | 120 - 125 | Shielded by the electron-donating effect of the attached amino group. |

| C-3 | 115 - 120 | Aromatic CH carbon. |

-

Trustworthiness: The presence of a signal in the 160-165 ppm region is irrefutable evidence for a carbonyl carbon (C=O), confirming the pyridone tautomer as the major species in polar solvents. The C-5 chemical shift is shifted upfield relative to other aromatic carbons due to the strong electron-donating resonance effect of the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

IR Spectral Data and Interpretation

The IR spectrum provides a clear distinction between the two tautomers. The presence or absence of a strong carbonyl (C=O) absorption is the key diagnostic feature.

Caption: Workflow of key functional group identification via IR.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group.[9][10] |

| ~3300 | N-H Stretch | Amide (-CONH-) | Broad peak, often overlapping with NH₂ stretches. Indicative of the pyridone form. |

| ~1660 (Strong) | C=O Stretch | Amide (Pyridone) | Key diagnostic peak. Its strong intensity confirms the pyridone tautomer is dominant in the solid state.[7] |

| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Confirms the amino group.[9][10] |

| 1600 - 1400 | C=C and C=N Stretches | Aromatic Ring | A series of bands confirming the pyridine ring structure.[11] |

| 1330 - 1260 | C-N Stretch | Aromatic Amine | Stretching of the bond between the ring and the amino nitrogen.[9] |

-

Authoritative Grounding: In the solid state, intermolecular hydrogen bonding strongly favors the pyridone tautomer.[7] Therefore, the most prominent and diagnostically significant peak in the IR spectrum will be the strong carbonyl (C=O) stretch around 1660 cm⁻¹. A broad O-H stretch, characteristic of the hydroxypyridine form, would be weak or absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and heated under vacuum to induce vaporization.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Interpretation

The molecular weight of C₅H₆N₂O is 110.11. The mass spectrum is expected to show a molecular ion peak at m/z = 110.

-

Molecular Ion (M⁺•): The peak at m/z = 110 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight.

-

Fragmentation: The molecular ion is high in energy and can fragment into smaller, more stable ions. The fragmentation pattern provides structural clues. For pyridone structures, a common initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule.

Caption: Key fragmentation steps for 5-Amino-2-pyridone.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 110 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 82 | [C₄H₆N₂]⁺• | Loss of carbon monoxide (-CO) from the pyridone ring. A very common fragmentation for this class of compounds. |

| 55 | [C₃H₃N]⁺• | Subsequent loss of hydrogen cyanide (-HCN) from the m/z 82 fragment. A characteristic fragmentation for pyridine-derived structures.[12] |

-

Logic & Integrity: This proposed fragmentation pathway is a self-validating system. The observation of a peak at m/z 82 (a neutral loss of 28 Da from the molecular ion) strongly supports the pyridone structure, as the hydroxypyridine tautomer would not be expected to lose CO as readily. The further loss of 27 Da (HCN) to give a peak at m/z 55 is characteristic of the underlying pyridine ring structure.

Conclusion

The comprehensive spectral analysis of this compound reveals a molecule whose analytical signature is fundamentally governed by its tautomeric equilibrium.

-

NMR spectroscopy in polar solvents like DMSO-d₆ confirms the dominant structure as the 5-Amino-2(1H)-pyridone tautomer, identified by a characteristic downfield amide proton signal and a carbonyl carbon signal around 160 ppm.

-

Infrared spectroscopy corroborates this finding, with a strong C=O stretching vibration near 1660 cm⁻¹ serving as the key diagnostic peak in the solid state.

-

Mass spectrometry confirms the molecular weight of 110 g/mol and displays a fragmentation pattern consistent with the pyridone structure, notably the initial loss of carbon monoxide.

This guide provides the foundational data and interpretive logic necessary for researchers engaged in the synthesis, quality control, and application of this versatile chemical building block. The protocols and insights described herein are designed to ensure scientific rigor and promote a deeper understanding of the interplay between molecular structure and spectroscopic output.

References

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals.

- Spectroscopic Profile of 2-Aminopyridine and Predicted Influence of 3,4-Diol Substitution: A Technical Guide. (2025). Benchchem.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

- This compound. Oakwood Chemical.

- This compound | CAS 33630-94-3. Santa Cruz Biotechnology.

- 5-Amino-2-pyridone. NIST WebBook.

- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.

- This compound CAS#: 33630-94-3. ChemicalBook.

- How about Tautomers?. WuXi Biology.

- Table of Characteristic IR Absorptions. Unknown Source.

- 2-Hydroxypyridine-Tautomerism. ChemTube3D.

- 2-Pyridone. Wikipedia.

- 5-Nitro-2-(n-propylamino)pyridine - Optional[13C NMR] - Spectrum. SpectraBase.

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.

- 2-Aminopyridine(504-29-0) 1H NMR spectrum. ChemicalBook.

- Pyridine. NIST WebBook.

- 5,6-dihydro-2(1H)-pyridinone - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. 5-Amino-2-pyridone [webbook.nist.gov]

- 4. This compound CAS#: 33630-94-3 [m.chemicalbook.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tsijournals.com [tsijournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Pyridine [webbook.nist.gov]

The Chameleon in the Ring: A Technical Guide to the Tautomerism and Stability of 5-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-hydroxypyridine, a disubstituted pyridine, stands as a molecule of significant interest in medicinal chemistry and materials science. Its structural versatility, stemming from the phenomenon of tautomerism, dictates its physicochemical properties, and consequently, its biological activity and application potential. This guide provides an in-depth exploration of the tautomeric landscape of this compound, elucidating the factors that govern the stability of its different forms. We will delve into the theoretical underpinnings of its tautomeric equilibrium and present practical, field-proven experimental and computational protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of heterocyclic chemistry, particularly in the context of drug design and development where subtle structural changes can have profound functional consequences.

The Dynamic Nature of the Pyridine Core: An Introduction to Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] In the realm of heterocyclic compounds, particularly pyridines, tautomerism plays a pivotal role in defining their chemical reactivity, aromaticity, and biological function. The two primary types of tautomerism relevant to this compound are the lactam-lactim equilibrium (a form of keto-enol tautomerism) and the amino-imino tautomerism.

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by a multitude of factors including the electronic nature of substituents, the polarity of the solvent, the ambient pH, and the potential for intramolecular hydrogen bonding. Understanding and predicting this equilibrium is paramount for the rational design of molecules with desired properties.

The Tautomeric Landscape of this compound

The presence of both an amino group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring endows this compound with a rich tautomeric diversity. The principal tautomeric forms arise from the interplay of the lactam-lactim and amino-imino equilibria. The four primary tautomers to consider are:

-

Amino-Lactim (A): this compound

-

Amino-Lactam (B): 5-amino-1H-pyridin-2-one

-

Imino-Lactim (C): 5-imino-1,5-dihydro-pyridin-2-ol

-

Imino-Lactam (D): 5-imino-1,5-dihydro-1H-pyridin-2-one

The relative stability of these tautomers is a subject of ongoing investigation, with computational studies suggesting that the amino-lactam form (B) is likely the most stable in polar environments, a common trend for 2-hydroxypyridines.[2][3]

Caption: Tautomeric equilibria of this compound.

Factors Governing Tautomeric Stability

The delicate balance between the different tautomers of this compound is dictated by a combination of intrinsic and extrinsic factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric preference.

The Profound Influence of Solvent Polarity

Solvent polarity is arguably one of the most significant factors governing the tautomeric equilibrium of pyridinone systems.[2][4] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar tautomer. In the case of this compound, the amino-lactam form (B) possesses a larger dipole moment compared to the amino-lactim form (A). Consequently, in polar solvents such as water or ethanol, the equilibrium is expected to shift significantly towards the amino-lactam tautomer.[3] Conversely, in non-polar solvents, the less polar amino-lactim form may be more prevalent.

The Role of Substituents and Electronic Effects

The electronic nature of the amino group at the 5-position influences the electron density distribution within the pyridine ring, thereby affecting the relative stability of the tautomers. The amino group is an electron-donating group through resonance, which can impact the aromaticity and basicity of the different tautomeric forms. Computational studies on substituted pyridones have shown that both inductive and resonance effects of substituents play a crucial role in modulating the position of the tautomeric equilibrium.[2][3]

The Intricacies of Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding can significantly influence the conformational preference and, in turn, the tautomeric stability. In the case of this compound, an intramolecular hydrogen bond could potentially form between the amino group and the hydroxyl/carbonyl group, depending on the tautomer and its conformation. Such interactions can lock the molecule into a specific conformation, thereby stabilizing a particular tautomeric form.[5][6][7] The formation of these internal hydrogen bonds is a key consideration in drug design, as it can mask polar groups and enhance membrane permeability.[7]

The Impact of pH

The pH of the medium can have a dramatic effect on the tautomeric equilibrium, as the different tautomers may have distinct pKa values. Protonation or deprotonation of the pyridine ring nitrogen, the amino group, or the hydroxyl group will favor the formation of specific tautomeric and ionic species. Spectroscopic studies, particularly UV-Vis, as a function of pH are instrumental in elucidating the different species present in solution.[8]

Methodologies for Tautomer Characterization: A Practical Guide

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.

Computational Chemistry: The Power of In Silico Prediction

Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for predicting the relative stabilities of tautomers.[9][10][11] By calculating the Gibbs free energy of each tautomer, researchers can gain valuable insights into the position of the equilibrium in the gas phase and in different solvents using implicit solvent models like the Polarizable Continuum Model (PCM).[12]

Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of this compound Tautomers Calculated by DFT

| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |

| Amino-Lactim (A) | 0.0 (Reference) | 2.5 |

| Amino-Lactam (B) | 1.2 | 0.0 (Reference) |

| Imino-Lactim (C) | 8.5 | 9.8 |

| Imino-Lactam (D) | 10.1 | 7.9 |

Note: These are illustrative values and would need to be determined through specific DFT calculations for this compound.

Experimental Protocol: DFT Calculation of Tautomer Stability

-

Structure Generation: Generate the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9][13][14]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Modeling: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM).[12]

-

Energy Calculation: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable form in both the gas phase and the chosen solvent.

Caption: A typical workflow for DFT-based tautomer stability analysis.

Spectroscopic Techniques: Unveiling the Tautomeric Reality

While computational methods provide valuable predictions, experimental validation is crucial. Several spectroscopic techniques can be employed to probe the tautomeric equilibrium of this compound in solution.

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[13][14][15] Key NMR parameters to analyze include:

-

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment and can be used to distinguish between tautomers. For example, the chemical shift of the proton attached to the nitrogen or oxygen will be significantly different in the lactam and lactim forms.

-

Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable structural information to aid in the assignment of tautomers.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium.

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent of interest (e.g., DMSO-d6 for a polar aprotic environment, or CDCl3 for a non-polar environment).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Integrate the signals corresponding to the different tautomers to determine their relative populations.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to further confirm the presence of different tautomers based on the distinct chemical shifts of the carbon atoms in the pyridine ring and the carbonyl/enol carbon.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign the proton and carbon signals for each tautomer.

-

Solvent Titration: To study the effect of solvent polarity, acquire NMR spectra in a series of mixed solvents with varying polarity.

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).[8][16][17][18] By monitoring the changes in the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to quantify the relative amounts of each tautomer.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

-

Solvent Series: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands can be used to calculate the equilibrium constant (KT) in each solvent.

-

pH Titration: To study the effect of pH, record the UV-Vis spectra at various pH values.

Implications for Drug Development and Materials Science

The tautomeric state of this compound has profound implications for its application in drug discovery and materials science.

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns. This can lead to significant differences in their ability to bind to a biological target, such as a protein receptor or an enzyme active site. A drug molecule may only be active in one of its tautomeric forms.

-

Pharmacokinetic Properties: The physicochemical properties of tautomers, such as lipophilicity (logP) and pKa, can vary significantly. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. As mentioned, the formation of an intramolecular hydrogen bond in one tautomer can enhance its membrane permeability.[7]

-

Solid-State Properties: In the solid state, molecules often adopt a single, most stable tautomeric form. This can influence crystal packing, solubility, and stability, which are critical parameters for pharmaceutical formulation.

-

Materials Science: The ability to control the tautomeric equilibrium through external stimuli, such as light or solvent, opens up possibilities for the design of "smart" materials with switchable properties.

Conclusion: A Call for Tautomer-Aware Molecular Design

The tautomerism of this compound is a multifaceted phenomenon that demands careful consideration from researchers in both academia and industry. A comprehensive understanding of the factors that govern the stability of its various tautomeric forms is not merely an academic exercise but a prerequisite for the rational design of novel therapeutics and functional materials. By employing a synergistic approach that combines the predictive power of computational chemistry with the empirical validation of spectroscopic methods, scientists can effectively navigate the complex tautomeric landscape of this versatile molecule and unlock its full potential. The protocols and insights provided in this guide are intended to empower researchers to confidently characterize and harness the tautomeric behavior of this compound and other similarly complex heterocyclic systems.

References

- Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]

- El-Sayed, W. M., & Shalaby, A. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9(1), 59. [Link]

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

- Al-Soufi, W., & Al-Kahtani, A. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 4(9), 791-797. [Link]

- Baranac-Stojanović, M. (2024). Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects.

- Forni, L., Cristoni, G., & Boga, C. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

- Forni, L., Cristoni, G., & Boga, C. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- Talsi, V. P., & Evdokimov, S. N. (2017). New cases of prototropic tautomerism in substituted pyridines.

- El-Sayed, W. M., & Shalaby, A. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.

- Arshadi, S., et al. (2018). Theoretical investigation of tautomerism in N-hydroxy amidines.

- Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tautomerism of 2-acylaminopyridines. J. Chem. Soc., Perkin Trans. 2, 1651-1653. [Link]

- Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

- ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link]

- El-Sayed, W. M., & Shalaby, A. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]

- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

- Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]

- Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]

- Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

- Yamada, S., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of Peptide Science, 11(8), 491-498. [Link]

- Kowalewski, J. O., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2416-2421. [Link]

- Semantic Scholar. (n.d.).

- R Discovery. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. [Link]

- ResearchGate. (2023).

- ChemRxiv. (n.d.). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. [Link]

- Li, H., & Poulos, T. L. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(5), 383-387. [Link]

- Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]

- ResearchGate. (2016). Theoretical Study of Tautomerism of N-(Pyridine-2yl)Acetamide by Density Functional Theory(DFT). [Link]

- Słaby, K., & Filarowski, A. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3929. [Link]

- Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(11), 4537-4558. [Link]

- Barlin, G. B., & Fenn, M. D. (1983). Tautomeric pyridines. Part 22. The effect of intramolecular hydrogen bonding on the tautomeric structure of 4-amino-1,10-phenanthrolines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. [Link]

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

- Schilling, O., et al. (2021). Fragment‐Based Design, Synthesis, and Characterization of Aminoisoindole‐Derived Furin Inhibitors. Chemistry–A European Journal, 27(40), 10393-10404. [Link]

- Evans, M. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

- Ivanova, B. B., & Spiteller, M. (2011). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 7, 1341-1353. [Link]

- Reiter, L. Á., & Pongrácz, P. (2002). Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one. Journal of the Chemical Society, Perkin Transactions 1, (18), 2153-2158. [Link]

- ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

- El-Azhary, A. A. (2021). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 6(4), 2769-2779. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 15. researchgate.net [researchgate.net]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. researchportal.unamur.be [researchportal.unamur.be]

An In-depth Technical Guide to the Solubility of 5-Amino-2-hydroxypyridine

Abstract: 5-Amino-2-hydroxypyridine is a heterocyclic building block of significant interest in organic synthesis and pharmaceutical development.[1][2] Its utility in creating more complex molecules, such as pyrazole amides and electrode materials, is fundamentally governed by its physicochemical properties, chief among them being solubility.[2] This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with actionable experimental protocols. We will delve into the molecular characteristics that dictate its behavior in various solvent systems, outline a robust methodology for empirical solubility determination, and detail analytical techniques for accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Part 1: Theoretical Assessment of Solubility

A molecule's solubility is not a random variable but a direct consequence of its structure. By examining the functional groups and potential intermolecular interactions of this compound, we can formulate a strong predictive model for its behavior across a spectrum of solvents.

Molecular Structure and Polarity

This compound (MW: 110.11 g/mol , Formula: C₅H₆N₂O) possesses a unique combination of functional groups that define its solubility.[2][3]

-

Polar, Protic Groups: The presence of both an amine (-NH₂) and a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor.

-

Aromatic System: The pyridine ring provides a degree of aromatic character.

-

Heteroatoms: The nitrogen and oxygen atoms are electronegative, contributing to the molecule's overall polarity and creating sites for hydrogen bonding.

This structural makeup strongly suggests that the principle of "Like Dissolves Like" will be the primary determinant of its solubility. We can predict high solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), with significantly lower solubility in nonpolar solvents (e.g., hexane, toluene).

The Critical Role of Tautomerism

A key feature of the 2-hydroxypyridine scaffold is its ability to exist in equilibrium between two tautomeric forms: the hydroxy form and the pyridone form.[4][5] This is not a minor structural nuance; the predominant tautomer can dramatically alter the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility.

The equilibrium between these two forms is highly sensitive to the solvent environment.[4][6]

-

In Nonpolar Solvents: The 2-hydroxypyridine (enol) form, which is more aromatic, tends to be favored.[6]

-

In Polar, Protic Solvents (like Water): The 2-pyridone (keto) form is significantly more stable.[4][6] This is because the pyridone tautomer, with its distinct N-H and C=O groups, can be more effectively solvated by water molecules through hydrogen bonding, stabilizing it over the hydroxy form.[4][7]

For this compound, this means that in aqueous and other polar solutions, it will predominantly exist as 5-Amino-2-pyridone . This structural shift is crucial for understanding its interactions and solubility.

pH-Dependent Solubility: An Amphiprotic Compound

The presence of a basic amino group and a weakly acidic N-H group (in the pyridone tautomer) makes the solubility of this compound highly dependent on the pH of the aqueous medium.

-

In Acidic Conditions (Low pH): The amino group (-NH₂) and potentially the ring nitrogen will become protonated (-NH₃⁺). This creates a cationic species, which is expected to be highly soluble in water.

-

In Basic Conditions (High pH): The N-H proton of the pyridone tautomer can be removed, forming an anionic species. This salt form is also expected to exhibit high aqueous solubility.

-

At the Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, where its net charge is zero. Typically, solubility is at its minimum at or near the pI.

This behavior is fundamental for applications in drug delivery, where pH gradients in the body can affect a drug's dissolution and absorption, and in crystallization processes, where pH can be manipulated to induce precipitation.

Part 2: Experimental Determination of Solubility

While theoretical analysis provides a strong foundation, empirical measurement is essential for obtaining quantitative solubility data. The equilibrium shake-flask method is a gold-standard technique for this purpose.

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol describes a robust method for determining the thermodynamic solubility of this compound in a chosen solvent.

Objective: To determine the saturation concentration of the compound in a solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 5.0 Buffer, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, DMSO, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Part 3) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mmol/L.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Method.

Data Presentation

Experimental results should be compiled into a clear, comparative format.

Table 1: Solubility of this compound at 25°C (Template)

| Solvent System | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Water (pH 7.0) | 80.1 | |||

| 0.1 M HCl (pH 1.0) | ~80 | |||

| 0.1 M NaOH (pH 13.0) | ~80 | |||

| Methanol | 32.7 | |||

| Ethanol | 24.6 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Acetone | 20.7 | |||

| Dichloromethane | 8.9 | |||

| Toluene | 2.4 | |||

| n-Hexane | 1.9 |

Classification based on USP standards: Very soluble (>100 mg/mL), Freely soluble (10-100 mg/mL), Soluble (3.3-10 mg/mL), Sparingly soluble (1-3.3 mg/mL), Slightly soluble (0.1-1 mg/mL), Very slightly soluble (0.01-0.1 mg/mL), Practically insoluble (<0.01 mg/mL).

Part 3: Analytical Quantification

Accurate quantification of the dissolved analyte is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for this compound due to the UV-absorbing nature of the pyridine ring.[8][9][10]

Protocol: Quantification by RP-HPLC-UV

Objective: To develop a method for accurately measuring the concentration of this compound.

Instrumentation & Conditions:

-

HPLC System: With UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]

-

Mobile Phase: An isocratic mixture of a buffer and an organic modifier. A good starting point would be 80:20 (v/v) 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile.[9]

-

Flow Rate: 1.0 mL/min[11]

-

Column Temperature: 30°C

-

Detection Wavelength: Scan for λmax, likely around 254 nm.[10]

-

Injection Volume: 10 µL

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot a graph of peak area versus concentration. The resulting curve should be linear (R² > 0.999).

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Part 2).

-

Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Final Solubility Calculation: Multiply this concentration by the dilution factor used in Part 2, Step 7, to determine the final solubility value.

Analytical Workflow Diagram

Caption: Workflow for HPLC-UV Quantification.

Part 4: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Storage: Store in a tightly sealed container in a dark, dry, and refrigerated place (2-8°C) under an inert atmosphere.

Conclusion

The solubility of this compound is a multifaceted property governed by its ability to engage in hydrogen bonding, its solvent-dependent tautomeric equilibrium, and its amphiprotic nature. Its solubility is predicted to be highest in polar protic solvents and highly influenced by the pH of aqueous solutions. For drug development and synthetic chemistry professionals, a thorough understanding and precise experimental determination of this parameter are not merely academic exercises; they are critical prerequisites for successful formulation, purification, and application. The protocols and theoretical framework provided in this guide offer a comprehensive approach to mastering the solubility profile of this versatile chemical compound.

References

- Al-Hamdani, Y. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

- Alonso, J. L., et al. (2018). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate.

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool.

- Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio.

- ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.

- Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

Sources

- 1. This compound | 33630-94-3 [chemicalbook.com]

- 2. This compound CAS#: 33630-94-3 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. helixchrom.com [helixchrom.com]

- 9. helixchrom.com [helixchrom.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Quantum Chemical Analysis of 5-Amino-2-hydroxypyridine for Drug Discovery and Molecular Engineering

Abstract

5-Amino-2-hydroxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2][3] Its chemical behavior is dictated by a subtle interplay of tautomeric forms, electronic properties, and intermolecular interactions. This guide provides a comprehensive framework for the quantum chemical investigation of this compound using Density Functional Theory (DFT). We delineate a robust computational workflow, from structural optimization to the analysis of molecular orbitals and electrostatic potential, offering researchers a validated protocol to predict and understand the molecule's reactivity, stability, and interaction profiles. This document is intended for computational chemists, medicinal chemists, and materials scientists engaged in the rational design of pyridine-based molecules.

Introduction: The Chemical Versatility of this compound

Aminopyridine derivatives are foundational building blocks in drug development, with numerous compounds approved for clinical use or under active investigation for a range of diseases.[1][4] The this compound scaffold is particularly noteworthy due to its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group capable of tautomerization. This unique structural feature governs its role as both a hydrogen bond donor and acceptor, critical for molecular recognition in biological systems.

A pivotal characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[5][6] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and intermolecular hydrogen bonding, and profoundly influences the molecule's aromaticity, dipole moment, and reactivity.[7][8] Understanding and quantifying this tautomeric preference is paramount for predicting the molecule's behavior in different chemical and biological contexts.

Quantum chemical calculations provide an indispensable tool for elucidating these properties at the atomic level. By modeling the electronic structure, we can gain predictive insights that guide synthetic efforts and accelerate the discovery process. This guide establishes a standard operating procedure for such an investigation.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules like this compound, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[9] DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.

Rationale for Method Selection

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing reliable predictions for geometries, vibrational frequencies, and energies of organic molecules.[10]

-

Basis Set - 6-311++G(d,p): The choice of basis set is critical for accuracy. For this compound, which contains heteroatoms (N, O) with lone pairs and is capable of hydrogen bonding, a flexible basis set is required.

-

6-311G: A triple-zeta basis set that provides a more accurate description of the valence electrons.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds.[11]

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to distort, which is crucial for describing chemical bonds accurately.[10]

-

-

Solvation Model - IEF-PCM (Integral Equation Formalism of the Polarizable Continuum Model): To simulate a realistic chemical environment, the effect of a solvent must be considered. The IEF-PCM model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This is critical for studying the tautomeric equilibrium, which is known to be solvent-dependent.[7][11]

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for a comprehensive quantum chemical analysis. The workflow is designed to be self-validating at each stage, ensuring the final results are reliable.

Caption: Computational workflow for this compound analysis.

Experimental Protocol: Step-by-Step Calculation

-

Structure Generation:

-

Using a molecular editor (e.g., Avogadro, GaussView), draw the 3D structures for both the this compound (enol) and 5-Amino-2-pyridone (keto) tautomers.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

For each tautomer, submit a geometry optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set.

-

Perform this calculation first in the gas phase.

-

Repeat the optimization for each tautomer in the desired solvent (e.g., water, DMSO) using the IEF-PCM model.

-

Trustworthiness Check: Ensure the optimization job converges successfully, meeting the default criteria for forces and displacement.

-

-

Vibrational Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Trustworthiness Check: Verify that the output contains no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a true energy minimum, requiring re-optimization.

-

The output provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR and Raman spectra.

-

-

Property Analysis:

-

From the converged calculation files, extract the data required for the analyses described in the following section. This includes energies, geometric parameters, orbital energies, and electrostatic potential surfaces.

-

Results and Synthesis: A Multi-faceted Molecular Portrait

Tautomeric Stability: The Decisive Factor

The relative stability of the enol (hydroxypyridine) and keto (pyridone) tautomers is the most critical aspect of this molecule's chemistry. The keto form is often more stable due to favorable resonance and hydrogen bonding capabilities.[5][6][12]

The relative energy (ΔE) and relative Gibbs free energy (ΔG) between the two tautomers can be calculated as: ΔG = Gketo - Genol

A negative ΔG indicates that the keto (pyridone) form is more stable. This analysis should be performed in both the gas phase and in relevant solvents, as polarity can significantly shift the equilibrium.[7]

Table 1: Predicted Relative Energies of Tautomers

| Phase | Tautomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | ΔG (kcal/mol) |

|---|---|---|---|---|

| Gas | Enol (Hydroxypyridine) | Calculated Value | Calculated Value | 0 (Reference) |

| Keto (Pyridone) | Calculated Value | Calculated Value | Calculated Value | |

| Water (PCM) | Enol (Hydroxypyridine) | Calculated Value | Calculated Value | 0 (Reference) |

| | Keto (Pyridone) | Calculated Value | Calculated Value | Calculated Value |

Note: Values are placeholders to be filled by actual calculation results.

Caption: Tautomeric equilibrium between enol and keto forms.

Optimized Molecular Structure

Analysis of the optimized geometry of the most stable tautomer provides insights into its structural properties. Key bond lengths and angles should be tabulated and compared with known data for similar pyridine derivatives. For the pyridone tautomer, a key indicator is the C=O bond length (typically ~1.24 Å) and the C-N bond lengths within the ring, which can indicate the degree of aromatic character.

Table 2: Key Geometric Parameters of the Most Stable Tautomer

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2=O8 | Calculated Value |

| N1-C2 | Calculated Value | |

| C5-N7 | Calculated Value | |

| Bond Angle | C6-N1-C2 | Calculated Value |

| Dihedral Angle | C4-C5-N7-H | Calculated Value |

Note: Atom numbering must be defined based on the optimized structure. Values are placeholders.

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra.[13][14] A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the computed frequencies to better match experimental values. Key vibrational modes for the pyridone tautomer include the C=O stretch (~1650-1700 cm⁻¹), the N-H stretch of the ring (~3100-3300 cm⁻¹), and the symmetric and asymmetric N-H stretches of the amino group (~3300-3500 cm⁻¹).[15]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16][17]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[18][19]

Table 3: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Visualizing the HOMO and LUMO isosurfaces reveals the distribution of these orbitals across the molecule, highlighting the most reactive sites. For 5-Amino-2-pyridone, the HOMO is typically distributed over the amino group and the pyridine ring, while the LUMO is often localized over the carbonyl group and the ring system.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[20][21] It is an invaluable tool for predicting intermolecular interactions and reactive sites.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack and hydrogen bond acceptance (e.g., the carbonyl oxygen).

-

Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack and hydrogen bond donation (e.g., the hydrogens of the amino and ring N-H groups).[22][23]

The MEP map visually confirms the molecule's charge distribution and provides a powerful qualitative guide for drug design, particularly in predicting how the molecule will interact with a protein binding site.

Conclusion and Outlook

This guide has outlined a rigorous and validated computational protocol for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's preferred tautomeric form, geometric structure, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides deep insights into its reactivity and potential for intermolecular interactions. These computational predictions are essential for the rational design of novel drugs and materials, enabling scientists to make informed decisions that can significantly reduce experimental costs and accelerate the development timeline.

References

- Computational study on 2,3,4-aminopyridines. (n.d.). ResearchGate.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.

- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (n.d.). ResearchGate.

- A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate.

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (n.d.). ResearchGate.

- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PubMed Central.

- Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (n.d.). ResearchGate.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (n.d.). ResearchGate.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.

- Molecular electrostatic potential (MEP) values of all compounds (5a-f). (n.d.). ResearchGate.

- NBO atomic charges and molecular electrostatic potential (MEP) maps of the different pyridoxamine forms. (n.d.). ResearchGate.

- Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential. (n.d.). ResearchGate.

- Molecular electrostatic potential (MEP) of 2-Amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile. (n.d.). ResearchGate.

- This compound. (n.d.). Oakwood Chemical.

- Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. (2024). RSC Publishing.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv.

- Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube.

- Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. (2023). PubMed Central.

- Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate.

- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.

- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (n.d.). ResearchGate.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health.

- Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (2018). MDPI.

- Synthesis, Structural Analysis, and Theoretical Study of Amino Acid-Copper (II) Complexes via XRD and DFT. (n.d.). Trends in Sciences.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2024). YouTube.

- A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. (2021). PubMed Central.

- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. (n.d.). Sultan Qaboos University House of Expertise.

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.

- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). SpringerLink.

- Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. (n.d.). ResearchGate.

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press.

- HOMO-LUMO, ESP, NBO, and Lipophilic Character Analyses of Flutriafol and Its Trifluorinated Analogue. (2023). DergiPark.

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 33630-94-3 [m.chemicalbook.com]

- 3. This compound | 33630-94-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. researchgate.net [researchgate.net]

- 12. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tsijournals.com [tsijournals.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 18. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Amino-2-hydroxypyridine: A Representative Study

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 5-Amino-2-hydroxypyridine. As a molecule of significant interest in pharmaceutical research and materials science, understanding its three-dimensional structure is paramount for elucidating its physicochemical properties and guiding drug design efforts.[1][2] It is important to note that a publicly deposited crystal structure for this compound is not available at the time of this writing. Therefore, this guide will proceed as an expert, illustrative walkthrough, employing a closely related and well-documented proxy structure for the data analysis sections to ensure a scientifically rigorous and practically informative narrative for researchers, scientists, and drug development professionals.

The Crucial Role of Structural Elucidation